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molecular formula C7H8N2O3S B8504176 4,5-Dimethylthiazol-2-ylcarbamoylcarboxylic Acid

4,5-Dimethylthiazol-2-ylcarbamoylcarboxylic Acid

Cat. No. B8504176
M. Wt: 200.22 g/mol
InChI Key: UHYAQVWBQCIABE-UHFFFAOYSA-N
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Patent
US04321372

Procedure details

Ethyl 4,5-dimethylthiazol-2-ylcarbamoylcarboxylate (1.2 g., 5.26 mmole) was slurried in 40 ml. of water. Potassium carbonate (1 N, 5.3 ml., 2.65 mmoles) was added and the mixture heated on a steam bath for 5 minutes, yielding a clear solution. The reaction mixture was cooled in an ice-water bath and 6 ml. of 1 N hydrochloric acid added. The precipitated crude product was recovered by filtration (933 mg.). Recrystallization from acetic acid gave purified 4,5-dimethylthiazol-2-ylcarbamoylcarboxylic acid [652 mg.; m.p. 235°-236° C. (dec.)].
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([NH:8][C:9]([C:11]([O:13]CC)=[O:12])=[O:10])[S:5][C:6]=1[CH3:7].C(=O)([O-])[O-].[K+].[K+].Cl>O>[CH3:1][C:2]1[N:3]=[C:4]([NH:8][C:9]([C:11]([OH:13])=[O:12])=[O:10])[S:5][C:6]=1[CH3:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
CC=1N=C(SC1C)NC(=O)C(=O)OCC
Step Two
Name
Quantity
5.3 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated on a steam bath for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
yielding a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice-water bath
CUSTOM
Type
CUSTOM
Details
The precipitated crude product
FILTRATION
Type
FILTRATION
Details
was recovered by filtration (933 mg.)
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetic acid
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
purified 4,5-dimethylthiazol-2-ylcarbamoylcarboxylic acid [652 mg.; m.p. 235°-236° C. (dec.)]

Outcomes

Product
Name
Type
Smiles
CC=1N=C(SC1C)NC(=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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